molecular formula C16H16N2O2 B5631973 2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline

2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B5631973
M. Wt: 268.31 g/mol
InChI Key: STIUMHGEWZSQFF-UHFFFAOYSA-N
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Description

2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a nitrophenyl group attached to the isoquinoline core, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline typically involves the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the nitrophenyl group with the isoquinoline core, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and coupling reactions to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The isoquinoline core can be oxidized to form isoquinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl group can be further functionalized.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA).

    Substitution: Various electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Reduction: 2-[(2-aminophenyl)methyl]-3,4-dihydro-1H-isoquinoline.

    Oxidation: this compound N-oxide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinoline alkaloids.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-aminophenyl)methyl]-3,4-dihydro-1H-isoquinoline: Similar structure but with an amino group instead of a nitro group.

    2-[(2-chlorophenyl)methyl]-3,4-dihydro-1H-isoquinoline: Similar structure but with a chloro group instead of a nitro group.

    2-[(2-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-18(20)16-8-4-3-7-15(16)12-17-10-9-13-5-1-2-6-14(13)11-17/h1-8H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIUMHGEWZSQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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